4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenoxy)anilino]-4aH-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12,17H,(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEPTSPBIUOLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N=C2NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves several steps. One common method includes the reaction of 4-chlorophenol with 4-nitrophenylamine to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include urea derivatives (e.g., chloroxuron, difenoxuron) and heterocyclic thiones (e.g., triazoline- or triazole-thiones). Key comparisons are outlined below:
Key Differences and Implications
- Core Heterocycle: The quinazoline core distinguishes the target compound from urea derivatives (e.g., chloroxuron) and triazole/triazoline-based thiones.
- Functional Groups : The thione group in the target compound may confer stronger hydrogen-bonding capacity compared to urea’s carbonyl group, which is more electronegative but less polarizable.
- Biological Activity : Urea derivatives like chloroxuron are primarily herbicides, acting as photosynthesis inhibitors . In contrast, triazoline-thiones (e.g., Dubenko et al., 1971) exhibit antimicrobial properties, suggesting the target compound’s thione and aromatic substituents might align with similar therapeutic applications .
Biological Activity
4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a quinazoline core, a chlorophenoxy group, and a thione moiety, which contribute to its unique properties and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C20H14ClN3OS |
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | 4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione |
| InChI Key | QHWVFMOLFGCFTF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Synthesis
The synthesis of this compound typically involves several steps, starting with the reaction of 4-chlorophenol with 4-nitrophenylamine to form an intermediate. This intermediate is then reacted with 2-aminobenzothiazole in the presence of solvents like ethanol or dimethylformamide (DMF), often utilizing potassium carbonate as a catalyst. This multi-step process highlights the complexity involved in producing this compound, which is crucial for its subsequent biological evaluations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been studied for its anticancer properties. Mechanistic studies suggest that it may inhibit specific enzymes and signaling pathways associated with cancer cell proliferation. For instance, it has been shown to inhibit tyrosine kinases, which play a critical role in cancer progression.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer), the results indicated that it significantly reduced cell viability in a dose-dependent manner. The IC50 values obtained from these experiments suggest that this compound could be a promising candidate for further development in cancer therapeutics.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It inhibits key enzymes involved in cellular signaling and proliferation.
- Signal Pathway Modulation : The compound may modulate pathways related to apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-chlorophenoxy)phenylamine | Lacks quinazoline and thione moieties | Limited antimicrobial activity |
| 2-aminobenzothiazole | Contains benzothiazole core | Moderate anticancer properties |
| 4-chlorophenol | Simpler structure | Minimal biological activity |
The combination of functional groups in this compound enhances its biological efficacy compared to these simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
